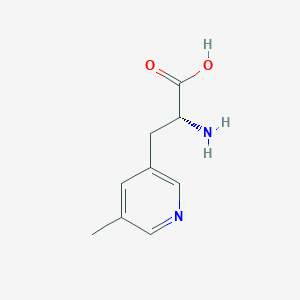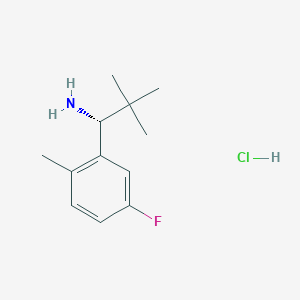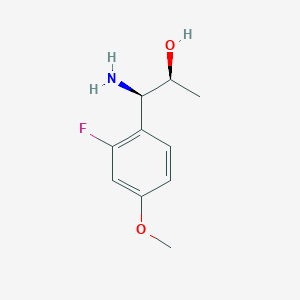
(2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL is a chiral amino acid derivative with a pyridine ring substituted at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which is then methylated at the 5-position.
Amino Acid Formation: The methylated pyridine is then subjected to a series of reactions to introduce the amino acid moiety. This often involves the use of protecting groups to ensure selective reactions.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the amino acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives and N-oxides.
Reduction Products: Reduced pyridine derivatives and modified amino acids.
Substitution Products: Various substituted pyridine derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its chiral nature.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Interaction Studies: Used to study interactions with proteins and other biomolecules.
Medicine:
Drug Development:
Diagnostic Agents: Used in the development of diagnostic agents for various diseases.
Industry:
Material Science: Employed in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, it may interact with receptors in the nervous system, modulating their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(S)-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL: The enantiomer of the compound, which may have different biological activities.
2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID: The non-chiral version of the compound.
2-AMINO-3-(PYRIDIN-3-YL)PROPANOICACID: A similar compound without the methyl group on the pyridine ring.
Uniqueness: ®-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL is unique due to its chiral nature and the presence of the methyl group on the pyridine ring
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-7(5-11-4-6)3-8(10)9(12)13/h2,4-5,8H,3,10H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
CPKQBVYCIFWHTC-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=CC(=CN=C1)C[C@H](C(=O)O)N |
Kanonische SMILES |
CC1=CC(=CN=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl](/img/structure/B13051761.png)

![(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13051771.png)
![(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051772.png)


![1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13051789.png)


![(Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate)](/img/structure/B13051804.png)

